molecular formula C13H13ClN2O3S B5543506 1-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)methanesulfonamide

1-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)methanesulfonamide

Cat. No.: B5543506
M. Wt: 312.77 g/mol
InChI Key: HCVZRDJJJMZXJL-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)methanesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group and a methoxypyridinyl group connected via a methanesulfonamide linkage, which contributes to its distinct chemical behavior and reactivity.

Scientific Research Applications

1-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)methanesulfonamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 2-chlorophenyl intermediate. This can be achieved using reagents such as chlorine gas or thionyl chloride under controlled conditions.

    Methoxypyridinyl Intermediate Synthesis: The next step involves the synthesis of the 6-methoxypyridin-3-yl intermediate. This can be accomplished through the methoxylation of a pyridine ring using reagents like dimethyl sulfate or methanol in the presence of a base.

    Coupling Reaction: The final step involves the coupling of the 2-chlorophenyl intermediate with the 6-methoxypyridin-3-yl intermediate using a sulfonamide linkage. This can be achieved using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(6-methoxypyridin-2-yl)methanesulfonamide
  • 1-(2-chlorophenyl)-N-(6-methoxypyridin-4-yl)methanesulfonamide
  • 1-(2-chlorophenyl)-N-(6-methoxypyridin-5-yl)methanesulfonamide

Uniqueness

1-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-N-(6-methoxypyridin-3-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3S/c1-19-13-7-6-11(8-15-13)16-20(17,18)9-10-4-2-3-5-12(10)14/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVZRDJJJMZXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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